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molecular formula C11H22N2O3 B8562605 tert-butyl N-[2-(morpholin-4-yl)ethyl]carbamate

tert-butyl N-[2-(morpholin-4-yl)ethyl]carbamate

Cat. No. B8562605
M. Wt: 230.30 g/mol
InChI Key: OXDYASFROJBNKO-UHFFFAOYSA-N
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Patent
US09301951B2

Procedure details

Into a 250-mL 3-necked round-bottom flask, was placed a solution of LiAlH4 (7.72 g, 208.65 mmol, 3.00 equiv) in tetrahydrofuran (60 mL). This was followed by the addition of a solution of tert-butyl 2-morpholinoethylcarbamate (16 g, 62.61 mmol, 1.00 equiv, 90%) in tetrahydrofuran (40 mL) dropwise with stirring at 0-5° C. The resulting solution was stirred for 2 h at 70° C. in a oil bath. The reaction was then quenched by the addition of 7.7 mL of water, 7.7 mL of 15% sodium hydroxide, and 23.1 mL of water. The solids were filtered out. The mixture was dried over sodium sulfate and concentrated under vacuum. The residue was applied onto a silica gel column and eluted with dichloromethane:methanol (0.5% triethylamine) (20:1). This resulted in 4.2 g (42%) of N-methyl-2-morpholinoethanamine as brown oil.
Quantity
7.72 g
Type
reactant
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[H-].[H-].[H-].[Li+].[Al+3].[O:7]1[CH2:12][CH2:11][N:10]([CH2:13][CH2:14][NH:15][C:16](=O)OC(C)(C)C)[CH2:9][CH2:8]1>O1CCCC1>[CH3:16][NH:15][CH2:14][CH2:13][N:10]1[CH2:11][CH2:12][O:7][CH2:8][CH2:9]1 |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
7.72 g
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Step Two
Name
Quantity
16 g
Type
reactant
Smiles
O1CCN(CC1)CCNC(OC(C)(C)C)=O
Name
Quantity
40 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
60 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
with stirring at 0-5° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 250-mL 3-necked round-bottom flask, was placed
STIRRING
Type
STIRRING
Details
The resulting solution was stirred for 2 h at 70° C. in a oil bath
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The reaction was then quenched by the addition of 7.7 mL of water, 7.7 mL of 15% sodium hydroxide, and 23.1 mL of water
FILTRATION
Type
FILTRATION
Details
The solids were filtered out
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The mixture was dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
WASH
Type
WASH
Details
eluted with dichloromethane
CUSTOM
Type
CUSTOM
Details
This resulted in 4.2 g (42%) of N-methyl-2-morpholinoethanamine as brown oil

Outcomes

Product
Name
Type
Smiles
CNCCN1CCOCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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